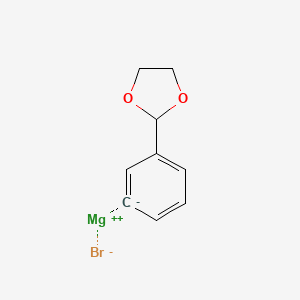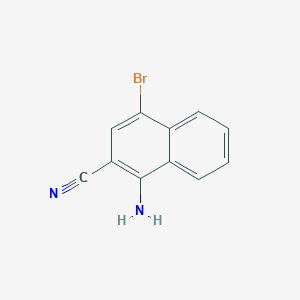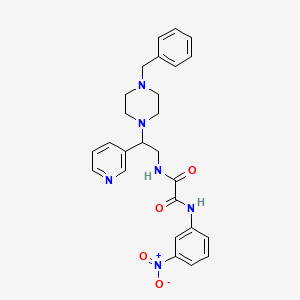
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound is particularly notable for its utility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound is typically synthesized through the reaction of 3-(1,3-dioxolan-2-yl)benzene with magnesium turnings in anhydrous ether, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale Grignard reactions with rigorous control of reaction conditions, including temperature, solvent choice, and the use of high-purity reagents to ensure consistency and yield.
Types of Reactions:
Oxidation: The Grignard reagent can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The Grignard reagent is highly reactive towards electrophiles, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, air, and various metal oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as aldehydes, ketones, and esters are typically used.
Major Products Formed:
Alcohols: From the oxidation of the Grignard reagent.
Alkylated Compounds: From substitution reactions with various electrophiles.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is extensively used in organic synthesis for the construction of complex molecules. Its applications include:
Chemistry: Synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: Study of biological processes through the synthesis of bioactive compounds.
Medicine: Development of new drugs and therapeutic agents.
Industry: Production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through the formation of carbon-carbon bonds. The Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms to form new bonds. The molecular targets and pathways involved depend on the specific electrophile used in the reaction.
Comparison with Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent without the dioxolane ring.
3-(1,3-Dioxolan-2-yl)phenyl lithium: Another organometallic compound with similar reactivity but different metal center.
Uniqueness: 3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is unique due to the presence of the dioxolane ring, which can influence its reactivity and stability compared to simpler Grignard reagents.
This comprehensive overview highlights the significance of this compound in organic synthesis and its wide-ranging applications in scientific research and industry
Properties
IUPAC Name |
magnesium;2-phenyl-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-2,4-5,9H,6-7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNKNXUZKITQST-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2887521.png)

![N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine](/img/structure/B2887523.png)

![1-(5-Bromofuran-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2887526.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887528.png)
![7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2887529.png)
![rac-tert-butylN-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate](/img/structure/B2887532.png)


![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2887537.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887538.png)


